molecular formula C23H19ClN2OS B11222093 2-[(3-chlorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one

2-[(3-chlorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one

Cat. No.: B11222093
M. Wt: 406.9 g/mol
InChI Key: TTWWVQBRBDEDEX-UHFFFAOYSA-N
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Description

2-[(3-chlorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with a 3-chlorobenzylsulfanyl group and a 2-phenylethyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the quinazolinone core to its corresponding dihydroquinazolinone derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, ethanol.

    Substitution: N-bromosuccinimide (NBS), benzyl chloride, thiol reagents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Mechanism of Action

The mechanism of action of 2-[(3-chlorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-chlorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorobenzylsulfanyl and 2-phenylethyl groups enhances its potential as a therapeutic agent and differentiates it from other quinazolinone derivatives.

Properties

Molecular Formula

C23H19ClN2OS

Molecular Weight

406.9 g/mol

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one

InChI

InChI=1S/C23H19ClN2OS/c24-19-10-6-9-18(15-19)16-28-23-25-21-12-5-4-11-20(21)22(27)26(23)14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2

InChI Key

TTWWVQBRBDEDEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl

Origin of Product

United States

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